molecular formula C15H12IN3O2 B12733636 Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester CAS No. 115547-78-9

Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester

Cat. No.: B12733636
CAS No.: 115547-78-9
M. Wt: 393.18 g/mol
InChI Key: OJRULLPXRQYZAZ-UHFFFAOYSA-N
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Description

Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a carbamic acid ester linked to a naphthalene ring and a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by iodination at the 3-position. The naphthalenyl carbamic acid ester is then synthesized separately and coupled with the iodinated pyrazole under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenyl oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The iodine atom in the pyrazole ring may play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, 1-naphthalenyl-, (3-iodo-1H-pyrazol-4-yl) methyl ester is unique due to its combination of a naphthalene ring, a pyrazole ring with an iodine atom, and a carbamic acid ester. This unique structure imparts specific chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

115547-78-9

Molecular Formula

C15H12IN3O2

Molecular Weight

393.18 g/mol

IUPAC Name

(5-iodo-1H-pyrazol-4-yl)methyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H12IN3O2/c16-14-11(8-17-19-14)9-21-15(20)18-13-7-3-5-10-4-1-2-6-12(10)13/h1-8H,9H2,(H,17,19)(H,18,20)

InChI Key

OJRULLPXRQYZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=C(NN=C3)I

Origin of Product

United States

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